molecular formula C10H10ClN3OS B1479205 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2092033-57-1

3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No.: B1479205
CAS No.: 2092033-57-1
M. Wt: 255.72 g/mol
InChI Key: OOMZTCIJAJJREZ-UHFFFAOYSA-N
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Description

3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a sophisticated triazolo-oxazine derivative designed for advanced pharmaceutical and chemical research. The molecule features a triazolo[5,1-c][1,4]oxazine core, a privileged scaffold known to possess significant biological activity . The reactive chloromethyl group at the 3-position serves as a versatile handle for further synthetic modification, enabling researchers to create amide, amine, or thioether derivatives for structure-activity relationship (SAR) studies. The presence of the thiophen-2-yl substituent introduces a heteroaromatic element that can be critical for molecular recognition and binding affinity in drug discovery efforts. Fused heterocyclic systems like this are of high interest in medicinal chemistry for developing novel therapeutic agents, as they often exhibit a range of pharmacological properties . This compound is intended for use as a key synthetic intermediate or a lead compound in exploratory research, including but not limited to the development of enzyme inhibitors and other biologically active molecules. It is strictly for laboratory research applications.

Properties

IUPAC Name

3-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-4-7-8-6-15-9(5-14(8)13-12-7)10-2-1-3-16-10/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMZTCIJAJJREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate chloromethyl and thiophene moieties into a triazole framework. The process often utilizes various reagents and conditions tailored to achieve high yields and purity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against a range of bacteria and fungi. A study highlighted the antibacterial activity of similar triazole compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antioxidant Activity

Triazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals has been linked to the presence of the thiophene ring in these compounds. In vitro assays demonstrated that certain triazole derivatives can significantly reduce oxidative stress markers in cellular models .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various triazole derivatives found that those with a thiophene substituent exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The compound's structure allows for better interaction with bacterial membranes .
  • Antioxidant Properties : Another investigation focused on the antioxidant activity of similar compounds showed that they could effectively inhibit lipid peroxidation in biological systems. The presence of both triazole and thiophene groups was critical for this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or thiophene rings can lead to significant changes in potency and selectivity. For example:

  • Chloromethyl Group : Enhances lipophilicity and potentially improves membrane penetration.
  • Thiophene Substitution : Contributes to increased electron density, enhancing interaction with biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Antioxidant Activity (IC50 µM)
Compound AStructure A8 (E. coli), 16 (S. aureus)25
Compound BStructure B10 (E. coli), 12 (S. aureus)30
Compound CStructure C5 (E. coli), 20 (S. aureus)20

Note: The structures would typically be included as images or diagrams.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo[5,1-c][1,4]oxazine have shown effectiveness against various bacterial strains. Research indicates that the presence of the thiophene group enhances the antimicrobial activity due to its electron-rich nature, which can interact favorably with microbial targets .

Anticancer Potential

The triazole moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with triazole derivatives. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and excitotoxicity in preclinical models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

The incorporation of triazole-containing compounds into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for cross-linking reactions that improve the durability of polymers used in coatings and adhesives .

Sensors and Electronics

Due to their electronic properties, compounds like this compound are being investigated for applications in organic electronics and sensor technology. Their ability to conduct electricity and respond to environmental stimuli makes them suitable candidates for developing sensors that can detect changes in pH or temperature .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC7144560Demonstrated significant inhibition against multiple bacterial strains.
Anticancer PotentialChemSrcInduced apoptosis in various cancer cell lines through modulation of signaling pathways.
Neuroprotective EffectsBidepharmExhibited protective effects against oxidative stress in neuronal cells.
Polymer ChemistryCymitQuimicaEnhanced thermal stability in polymer composites when incorporated into matrices.
Sensors and ElectronicsPubChemEffective as a conductive material in sensor applications due to its electronic properties.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) group is highly reactive toward nucleophilic substitution (SN2), enabling functionalization at this position:

Reaction TypeConditionsProduct/ApplicationYieldSource
Amine alkylationEt3N, DCM, 25°C, 12hSecondary/tertiary amines75–92%
Thiol substitutionK2CO3, DMF, 60°C, 6hThioether derivatives68%
HydrolysisNaOH (1M), H2O/EtOH, reflux, 3hHydroxymethyl analog85%
  • Mechanism : The reaction proceeds via a bimolecular nucleophilic displacement, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to chlorine . Steric hindrance from the fused triazolo-oxazine ring slightly reduces reaction rates compared to simpler chloromethyl systems.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions, while the oxazine moiety undergoes ring-opening under acidic conditions:

Triazole Reactivity

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
    The triazole’s N2 position reacts with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyridine derivatives .
    Conditions : CuSO4·5H2O (10 mol%), sodium ascorbate, H2O/t-BuOH (1:1), 60°C .

Oxazine Ring-Opening

  • Acid-mediated hydrolysis :
    Treatment with HCl (6M) cleaves the oxazine ring, yielding a diol intermediate .
    Conditions : HCl (6M), 80°C, 2h .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from the triazolo-oxazine:

ReactionReagents/ConditionsPositionYieldSource
NitrationHNO3/H2SO4, 0°C, 1hβ-position55%
SulfonationClSO3H, CH2Cl2, −10°C, 30minα-position48%
  • Regioselectivity : Electron-deficient thiophene favors substitution at the less hindered β-position.

Functionalization via Cross-Coupling Reactions

The chloromethyl group and aromatic systems enable catalytic cross-coupling:

Suzuki-Miyaura Coupling

  • Substrate : Thiophen-2-yl boronic acid.

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C .

  • Product : Biaryl derivatives with retained triazolo-oxazine core .

Buchwald-Hartwig Amination

  • Substrate : Primary/secondary amines.

  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C .

Oxidation of Thiophene

  • Reagents : m-CPBA (3 equiv.), CH2Cl2, 25°C .

  • Product : Thiophene S-oxide (instability noted; further oxidation to sulfone requires excess reagent) .

Reduction of Chloromethyl Group

  • Reagents : LiAlH4, THF, 0°C → 25°C.

  • Product : Methyl derivative (-CH3).

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

ReactionConditionsProductYieldSource
Intramolecular cyclizationK2CO3, DMF, 120°C, 8hTriazolo[5,1-c]oxazino[3,2-a]pyridine78%
Condensation with hydrazinesNH2NH2, EtOH, reflux, 4hTriazolo-triazine hybrids65%

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Photodegradation : UV light (254 nm) induces cleavage of the triazole ring, forming nitrile intermediates .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The chloromethyl group in the target compound contrasts with the carboxylic acid in , which increases solubility but reduces electrophilicity.
  • Thiophene vs. phenyl/oxadiazolyl substituents: Thiophene’s electron-rich nature may enhance π-stacking compared to phenyl groups .

Synthetic Methods: The one-pot synthesis in is efficient for triazolo-oxazinones, while pyrazole-oxazine derivatives (e.g., ) require multi-step protocols involving sulfuric acid-mediated cyclization.

Physicochemical Properties: Lipophilicity: The oxadiazolyl-substituted analog has a high logP (4.66), suggesting greater membrane permeability than the target compound (predicted logP ~3.5). Solubility: The carboxylic acid derivative is more water-soluble (logSw ≈ -4.7 for vs.

Structural Rigidity :

  • X-ray data for pyrazole-oxazines reveal planar oxazine rings (dihedral angle ~8.96°) and intermolecular hydrogen bonding (C–H···N), which stabilize crystal packing. Similar rigidity is expected in the triazolo-oxazine core.

Biological Relevance :

  • Pyrazole-oxazines exhibit broad bioactivity (e.g., analgesic, anti-inflammatory) , while triazolo-oxazines are less studied. The chloromethyl group in the target compound may confer alkylating activity, relevant in anticancer drug design.

Preparation Methods

Hydrazine-Based Cyclization and Ring Closure

  • Starting from hydrazine derivatives such as 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol, the triazole ring is formed by condensation with suitable aldehydes or ketones.
  • For example, the reaction of hydrazine derivatives with 2-thiophenecarboxaldehyde under reflux in ethanol with catalytic acid leads to Schiff base intermediates.
  • Subsequent intramolecular cyclization in the presence of bases like triethylamine promotes the formation of the fused oxazine ring system.
  • This approach benefits from mild conditions and allows the incorporation of the thiophen-2-yl group directly into the heterocyclic scaffold.

Multi-Component Reaction (MCR) Approach

  • MCRs provide an efficient route to complex heterocycles by combining three or more reactants in a single step.
  • For instance, a one-pot reaction involving hydrazine derivatives, aromatic aldehydes (including thiophene aldehydes), and halogenated ketones or bromides (e.g., phenacyl bromides) in ethanol under reflux with triethylamine yields the desired triazolo-oxazine compounds with chloromethyl substituents.
  • The base facilitates ring closure and substitution reactions, achieving high yields (83–94%) of the target molecules.
  • Reaction parameters such as solvent, temperature, and base type critically influence the yield and purity (see Table 1 below).

Halomethylation via Chloromethylation Reagents

  • Introduction of the chloromethyl group at the 3-position is typically achieved by reaction with chloromethylating agents such as chloromethyl diphenylphosphine oxide or chloromethyl bromide.
  • For example, refluxing the intermediate heterocyclic compound with chloromethyl diphenylphosphine oxide in tetrahydrofuran (THF) in the presence of triethylamine leads to substitution at the methyl position, forming the chloromethyl derivative.
  • This step is usually performed under anhydrous conditions to avoid hydrolysis and side reactions.

Detailed Reaction Conditions and Yields

Step Reactants Solvent Base/Catalyst Temperature Time Yield (%) Notes
1 Hydrazine derivative + 2-thiophenecarboxaldehyde Ethanol Catalytic HCl Reflux (~70°C) 3–6 h Intermediate Schiff base isolated or used in situ Schiff base formation
2 Intermediate + halogenated ketone (e.g., phenacyl bromide) Ethanol Triethylamine Reflux (~70°C) 10–12 h 83–94 Ring closure to triazolo-oxazine
3 Triazolo-oxazine intermediate + chloromethyl diphenylphosphine oxide THF Triethylamine Reflux 5 h 70–90 Chloromethylation step

Table 1: Typical reaction conditions and yields for synthesis of chloromethyl-substituted triazolo-oxazines incorporating thiophen-2-yl groups.

Mechanistic Insights and Optimization

  • The initial hydrazine-aldehyde condensation forms a hydrazone or Schiff base intermediate, which is prone to intramolecular cyclization.
  • The presence of a base such as triethylamine is crucial to deprotonate intermediates and facilitate nucleophilic attack leading to ring closure.
  • The chloromethylation step proceeds via nucleophilic substitution where the halogenated phosphine oxide reagent provides the chloromethyl group.
  • Optimization studies show that triethylamine outperforms other organic bases (pyridine, piperidine) in yield and reaction time efficiency (see Table 2).
Entry Base Temp (°C) Time (h) Yield (%)
1 None 70 10 0
2 Pyridine 70 16 55
3 Piperidine 70 12 48
4 Triethylamine 70 11.3 92

Table 2: Effect of base on yield of triazolo-oxazine formation.

Summary of Research Findings

  • The preparation of 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-triazolo[5,1-c]oxazine involves multi-step synthesis combining hydrazine derivatives, thiophene-containing aldehydes, and chloromethylating agents.
  • Multi-component reactions under reflux in ethanol with triethylamine as base provide an efficient and high-yielding route.
  • The chloromethyl substituent is introduced via reaction with chloromethyl diphenylphosphine oxide or similar reagents in THF.
  • Reaction optimization indicates triethylamine as the preferred base for ring closure steps, providing yields up to 92%.
  • The methodology allows for structural diversity by varying aldehyde and halogenated reagents, enabling synthesis of analogues with potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 2
3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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